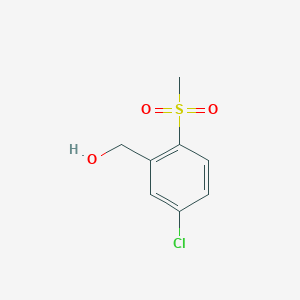![molecular formula C44H50O26 B14032417 Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE: is a complex flavonoid glycoside. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is a derivative of quercetin, a well-known flavonoid, and is characterized by its multiple glycosidic linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE typically involves the glycosylation of quercetin with specific sugar moieties. The process can be carried out using enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of sugar residues to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the extraction of quercetin from natural sources followed by glycosylation using optimized enzymatic or chemical processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quercetin derivatives, reduced quercetin derivatives, and various substituted quercetin glycosides.
Applications De Recherche Scientifique
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the properties of flavonoid glycosides.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, as well as its effects on cellular processes.
Medicine: Research has shown its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/AKT and MAPK.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin-3-O-beta-D-glucopyranoside: A simpler glycoside of quercetin with similar antioxidant and anti-inflammatory properties.
Kaempferol-3-O-beta-D-glucopyranoside: Another flavonoid glycoside with comparable biological activities.
Isoquercetin: A quercetin glycoside with a different glycosidic linkage, exhibiting similar health benefits.
Uniqueness
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE is unique due to its complex structure, which may confer enhanced stability and bioavailability compared to simpler glycosides. Its multiple glycosidic linkages may also result in distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C44H50O26 |
|---|---|
Poids moléculaire |
994.8 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C44H50O26/c1-61-22-7-15(8-23(62-2)29(22)51)3-6-27(50)69-41-36(58)31(53)25(13-46)67-44(41)63-14-26-32(54)35(57)37(59)42(68-26)64-17-10-20(49)28-21(11-17)65-39(16-4-5-18(47)19(48)9-16)40(33(28)55)70-43-38(60)34(56)30(52)24(12-45)66-43/h3-11,24-26,30-32,34-38,41-49,51-54,56-60H,12-14H2,1-2H3/b6-3+/t24-,25-,26-,30-,31-,32-,34+,35+,36+,37-,38-,41-,42-,43+,44-/m1/s1 |
Clé InChI |
ZPRIBKUHYVAYRR-TUJXRIQCSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC4=CC(=C5C(=C4)OC(=C(C5=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O)CO)O)O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=CC(=C5C(=C4)OC(=C(C5=O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)

![Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14032373.png)




![(2S)-5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14032394.png)
![6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)
![3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate](/img/structure/B14032411.png)

